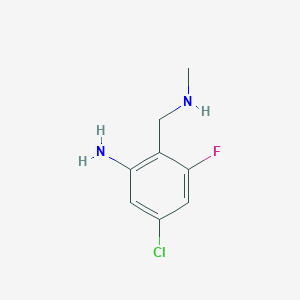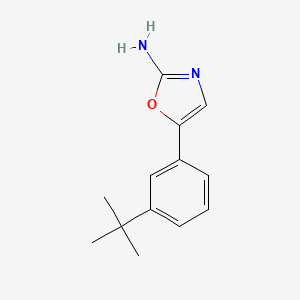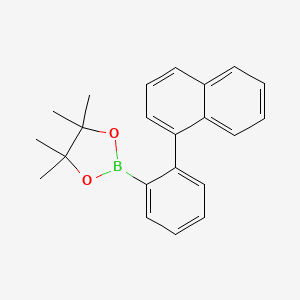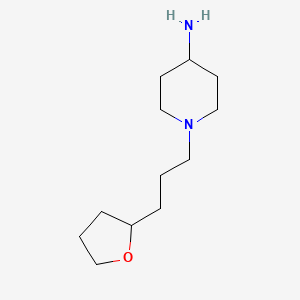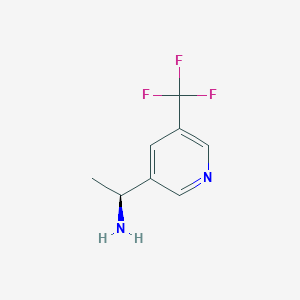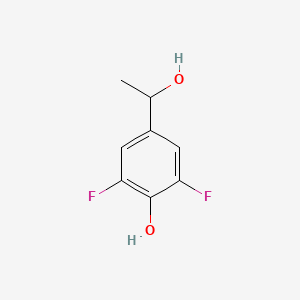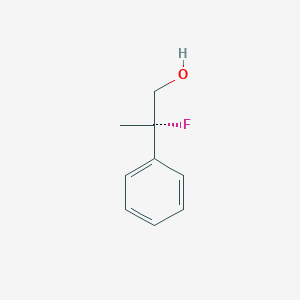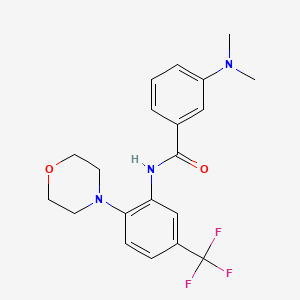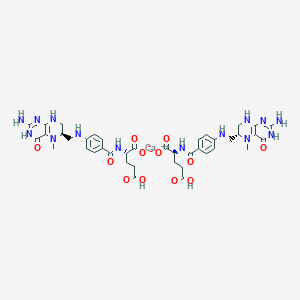
Calcium (S)-2-(4-((((R)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate typically involves multi-step organic synthesis. One common method is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acids . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic asymmetric synthesis is another method that shows great potential for producing chiral amino acids, including this compound .
化学反应分析
Types of Reactions
Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the Sandmeyer reaction involves the substitution of an aromatic amino group via preparation of its diazonium salt and subsequent displacement with a nucleophile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield different carboxylic acids, while reduction can produce various amines.
科学研究应用
Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments.
Industry: The compound’s unique properties make it valuable in manufacturing processes and material science
作用机制
The mechanism by which Calcium (S)-2-(4-(((®-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate exerts its effects involves binding to specific molecular targets. For example, calcium-channel blockers bind to L-type calcium channels on vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue, regulating the influx of calcium into cells . This regulation affects muscle contraction, heart rate, and conduction velocity.
相似化合物的比较
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound shares a similar “amino–nitro–amino” arrangement and exhibits high thermal stability.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with a similar structure, known for its thermal stability and positive heats of formation.
属性
分子式 |
C40H48CaN14O12 |
|---|---|
分子量 |
957.0 g/mol |
IUPAC 名称 |
calcium;(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13+;/m11./s1 |
InChI 键 |
JMNIIIQOMSQWJN-NVGTXZLJSA-L |
手性 SMILES |
CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2] |
规范 SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


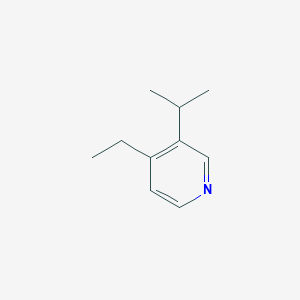
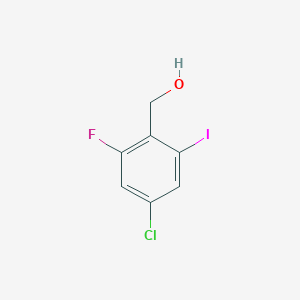
![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)
